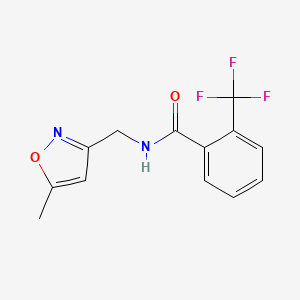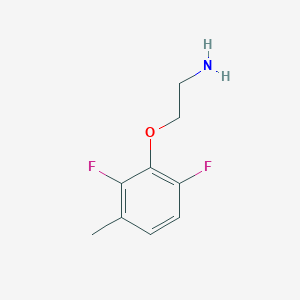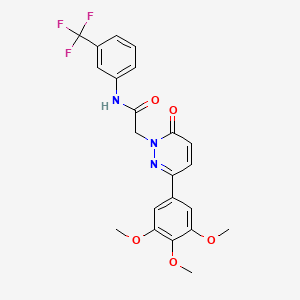
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that appears to be related to the family of pyridazinyl acetamides. While the specific compound is not directly studied in the provided papers, similar compounds with pyridinyl and pyrazinyl acetamide groups have been synthesized and analyzed, which can give insights into the chemical behavior and properties of the compound of interest.
Synthesis Analysis
The synthesis of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide, has been described in the literature. These compounds are typically synthesized through routes that may involve the formation of the acetamide moiety attached to a pyridinyl or pyrazinyl ring. The methods of synthesis can include the use of reagents like peracetic acid, m-chloroperbenzoic acid, and OXONE, which are known to induce oxidation reactions in these compounds, leading to a variety of products .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic methods, including X-ray crystallography. The geometrical parameters obtained from these studies are found to be in agreement with theoretical calculations performed using software packages like Gaussian09. The stability of these molecules has been attributed to hyper-conjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
Chemical oxidation of related compounds has been shown to produce multiple products, indicating that these molecules can undergo a variety of chemical transformations. The specific reaction pathways and the nature of the products depend on the oxidant used and the reaction conditions. Spectroscopic characterization is essential to identify and understand the structure of the oxidation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through experimental and theoretical methods. Vibrational frequencies and assignments are investigated using FT-IR and NMR spectroscopies, complemented by Density Functional Theory (DFT) calculations. The HOMO and LUMO analysis provides insights into charge transfer within the molecule, while molecular electrostatic potential studies help in understanding the distribution of electron density. Additionally, the first hyperpolarizability is calculated to assess the potential of these compounds in nonlinear optics. In the crystal state, intermolecular interactions such as C-H⋯O and N-H⋯O hydrogen bonds play a significant role in the stability of the structure .
Aplicaciones Científicas De Investigación
Cardiotonic Activity
Pyridazinone derivatives have been identified as potent positive inotropes in animal models. For instance, certain dihydropyridazinone cardiotonics have demonstrated significant inotropic activity in dogs, suggesting their potential in treating heart failure conditions (Robertson et al., 1986).
CNS Drug Potential
Some pyridazin-3-one derivatives have shown high affinity for histamine H3 receptors, indicating their potential for treating attentional and cognitive disorders. These compounds exhibit ideal pharmaceutical properties for CNS drugs, including solubility, permeability, and low binding to human plasma proteins (Hudkins et al., 2011).
Anticancer Activity
Research into pyridazinone derivatives has also explored their potential in anticancer therapies. Certain derivatives have demonstrated promising antioxidant activity, which is often a desirable feature in compounds with anticancer potential (Mehvish & Kumar, 2022).
Anti-inflammatory and Analgesic Effects
New series of pyridazinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, with some compounds showing higher potency than standard drugs like aspirin in certain tests (Doğruer & Şahin, 2003).
Antisecretory Activity
Pyridazinone derivatives have been found to possess significant antisecretory activity, offering potential therapeutic applications in treating ulcers and gastrointestinal disorders (Yamada et al., 1981).
Propiedades
IUPAC Name |
2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O5/c1-31-17-9-13(10-18(32-2)21(17)33-3)16-7-8-20(30)28(27-16)12-19(29)26-15-6-4-5-14(11-15)22(23,24)25/h4-11H,12H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUGZFBSOFICOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dimethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one](/img/structure/B2514959.png)
![2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2514962.png)


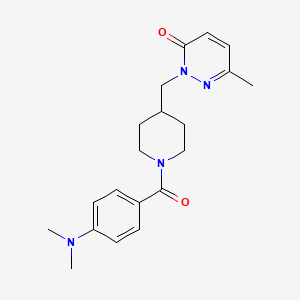
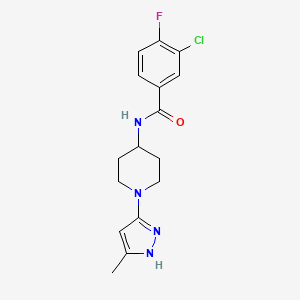
![[1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2514967.png)
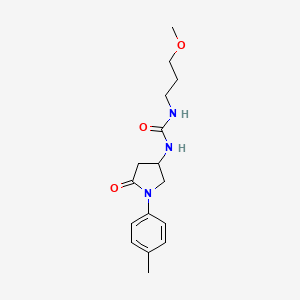

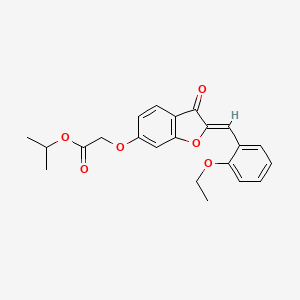
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2514972.png)
